molecular formula C14H17Br2N5S B1436851 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole CAS No. 1307899-44-0

4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole

Cat. No. B1436851
M. Wt: 447.2 g/mol
InChI Key: UTGGTXAEOYGVGS-UHFFFAOYSA-N
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Description

4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole is used in NIR-II fluorescence imaging for precise brain diagnosis in cases of patients with tumors and neurological diseases .


Synthesis Analysis

The synthesis of 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole involves the bromination of its parent heterocycle . The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .


Molecular Structure Analysis

The structure of 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole was confirmed by X-ray analysis .


Chemical Reactions Analysis

In order to find selective conditions for the formation of mono- and bis-substituted products in 4,8-dibromobenzo .


Physical And Chemical Properties Analysis

The molecular formula of 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole is C14H17Br2N5S, and its molecular weight is 447.19 . The predicted boiling point is 532.0±60.0 °C, and the predicted density is 1.86±0.1 g/cm3 .

Scientific Research Applications

Photovoltaic Properties

4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole and its derivatives show potential in photovoltaic applications. Keshtov et al. (2013) synthesized copolymers containing similar structures, demonstrating their effectiveness in polymer solar cells with varying efficiencies and photostability in air (Keshtov et al., 2013). Dong et al. (2012) also developed novel copolymers using thiadiazolo[3,4-f]benzotriazole as an acceptor, which exhibited strong absorption in the near-infrared region and were used in high-performance polymer solar cells (Dong et al., 2012).

Application in Organic Field-Effect Transistors

The application of similar compounds in organic field-effect transistors (OFETs) has been explored. Bathula et al. (2016) synthesized a donor-acceptor copolymer containing thiadiazolo[3,4-c]pyridine, demonstrating its suitability for OFET applications due to its strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels (Bathula et al., 2016).

Electrochromic and Optical Properties

Research has also focused on the electrochromic and optical properties of compounds involving benzotriazole and benzothiadiazole. Karakus et al. (2012) synthesized copolymers with these units, revealing their potential as processable electrochromic materials with varying electronic and optical properties (Karakus et al., 2012).

Safety And Hazards

The safety, risk, hazard, and MSDS of 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole may also be needed .

properties

IUPAC Name

2,8-dibromo-11-(2-ethylhexyl)-5λ4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2N5S/c1-3-5-6-8(4-2)7-21-17-11-9(15)13-14(20-22-19-13)10(16)12(11)18-21/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGGTXAEOYGVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1N=C2C(=C3C(=C(C2=N1)Br)N=S=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole
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4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole
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4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole
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4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole
Reactant of Route 5
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole
Reactant of Route 6
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4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole

Citations

For This Compound
6
Citations
Z He, X Han, H Xie, Z Yan, B Guo, Y Yao - Reactive and Functional …, 2022 - Elsevier
Near-infrared (NIR) conjugated polymer nanoparticles (CPNPs) possesses advantages for bioimaging because of their merits in low autofluorescence interference, good …
Number of citations: 2 www.sciencedirect.com
B Guo, Z Huang, Q Shi, E Middha, S Xu… - Advanced Functional …, 2020 - Wiley Online Library
Organic photothermal nanoagents are promising candidates for treating primary tumors and inhibiting metastasis. However, they often exhibit poor photostability, low absorptivity, or …
Number of citations: 83 onlinelibrary.wiley.com
M Wang, CY Lin, Y Sagara, T Michinobu - ACS Materials Au, 2023 - ACS Publications
Solar steam generation (SSG) is a promising photothermal technology to solve the global water storage issue. The potential of π-conjugated polymers as photothermal materials is …
Number of citations: 0 pubs.acs.org
Y Duan, D Hu, B Guo, Q Shi, M Wu, S Xu… - Advanced Functional …, 2020 - Wiley Online Library
The performance of current multimodal imaging contrast agents is often constrained by the tunability of nanomaterial structural design. Herein, the influence of nanostructure on the …
Number of citations: 41 onlinelibrary.wiley.com
Z Huang, GCP Tsui, KW Yeung, C Li, CY Tang… - Materials & Design, 2023 - Elsevier
4D printed photo-triggered liquid crystal elastomers (LCEs) microactuators by direct laser writing via two-photon polymerization (DLW-TPP) have attracted increasing attention due to …
Number of citations: 0 www.sciencedirect.com
Z Huang, CP Tsui, KW Yeung, C Li, CY Tang… - … Crystal Elastomers Via … - papers.ssrn.com
4D microprinted photoresponsive liquid crystal elastomers (LCEs) microactuators by direct laser writing via two-photon polymerization (DLW-TPP) have attracted increasing attention …
Number of citations: 0 papers.ssrn.com

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